N-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
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Overview
Description
N-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the chlorophenyl group and the morpholine ring in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide typically involves the following steps:
Formation of the sulfonamide bond: This can be achieved by reacting a sulfonyl chloride with an amine. In this case, methanesulfonyl chloride can be reacted with 2-chlorophenylamine.
Introduction of the morpholine ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where the amine group of morpholine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the chlorophenyl group.
Reduction: Reduction reactions could potentially target the sulfonamide group or the carbonyl group in the morpholine ring.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible development as an antibacterial or antifungal agent.
Industry: Use in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action for compounds like N-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide often involves interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The chlorophenyl and morpholine groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N-(2-hydroxyethyl)methanesulfonamide
- N-(2-chlorophenyl)-N-(2-piperidin-4-yl-2-oxoethyl)methanesulfonamide
Uniqueness
N-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide is unique due to the presence of the morpholine ring, which can confer distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-21(18,19)16(12-5-3-2-4-11(12)14)10-13(17)15-6-8-20-9-7-15/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMKJNVIFHEEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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